molecular formula C10H23NO B13493017 4-(Aminomethyl)nonan-5-ol

4-(Aminomethyl)nonan-5-ol

Cat. No.: B13493017
M. Wt: 173.30 g/mol
InChI Key: QEEKJUJAVTWMCB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)nonan-5-ol is an organic compound with the molecular formula C10H23NO It contains a primary amine group (-NH2) and a secondary alcohol group (-OH) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)nonan-5-ol can be achieved through several methods. One common approach involves the reaction of nonan-5-one with formaldehyde and ammonia in the presence of a reducing agent. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)nonan-5-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amine group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Nonan-5-one or nonanoic acid.

    Reduction: 4-(Aminomethyl)nonane.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

4-(Aminomethyl)nonan-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)nonan-5-ol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The alcohol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Nonan-5-ol: A secondary alcohol with similar structural features but lacking the amine group.

    4-(Aminomethyl)nonane: A primary amine with a similar structure but lacking the alcohol group.

Uniqueness

4-(Aminomethyl)nonan-5-ol is unique due to the presence of both an amine and an alcohol group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Biological Activity

4-(Aminomethyl)nonan-5-ol, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article provides a comprehensive overview of its biological properties, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amine and alcohol functional groups, contributing to its reactivity and biological interactions. The compound's structure can be represented as follows:

C9H21NO\text{C}_9\text{H}_{21}\text{N}\text{O}

Research indicates that this compound may exhibit biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound showed significant neuroprotective effects in vitro, particularly against oxidative stress in neuronal cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell viability.
  • Antimicrobial Activity : Another investigation explored the antimicrobial properties of the compound against various bacterial strains. The findings suggested that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionIncreased cell viability
AntimicrobialModerate activity against bacteria
Enzyme InhibitionSpecific enzyme inhibition

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructure DescriptionBiological Activity
Parent CompoundThis compoundNeuroprotective
Methylated Derivative4-(Methylaminomethyl)nonan-5-olEnhanced receptor binding
Alkylated Variant4-(Butylaminomethyl)nonan-5-olIncreased antimicrobial activity

Research Findings

Recent studies have focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. Modifications such as alkylation and methylation have led to compounds with improved potency in neuroprotective assays and increased antimicrobial efficacy.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

4-(aminomethyl)nonan-5-ol

InChI

InChI=1S/C10H23NO/c1-3-5-7-10(12)9(8-11)6-4-2/h9-10,12H,3-8,11H2,1-2H3

InChI Key

QEEKJUJAVTWMCB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(CCC)CN)O

Origin of Product

United States

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